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Compound of Interest

Compound Name: 2,3-Difluorobenzonitrile

Cat. No.: B1214704 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
Difluorobenzonitrile, catering to researchers, scientists, and professionals in drug

development. The guide summarizes available Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols, and includes

a visualization of the general spectroscopic workflow.

Spectroscopic Data
While specific, publicly available datasets for 2,3-Difluorobenzonitrile are limited, data has

been generated and is referenced in various chemical databases and scientific publications.[1]

This section compiles the expected and reported spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of 2,3-
Difluorobenzonitrile by providing information about the hydrogen (¹H), carbon (¹³C), and

fluorine (¹⁹F) nuclei.

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the three

aromatic protons due to spin-spin coupling with each other and with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon

atoms in the molecule. The chemical shifts will be influenced by the electronegative fluorine
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and nitrile substituents. ChemicalBook lists the availability of a ¹³C NMR spectrum for 2,3-
Difluorobenzonitrile.[1]

¹⁹F NMR: The fluorine NMR spectrum is a key identifier for this compound, likely showing two

distinct signals for the non-equivalent fluorine atoms at positions 2 and 3. These signals would

be expected to exhibit coupling to each other and to the adjacent aromatic protons.

Table 1: Summary of Expected NMR Data for 2,3-Difluorobenzonitrile

Nucleus
Expected Chemical Shift
Range (ppm)

Expected Multiplicity

¹H (Aromatic) 7.0 - 8.0 Multiplets

¹³C (Aromatic) 110 - 160
Singlets, Doublets (due to C-F

coupling)

¹³C (Nitrile) 115 - 125 Singlet

¹⁹F
-110 to -170 (Referenced to

CFCl₃)
Multiplets

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. A

detailed analysis of the Fourier Transform Infrared (FTIR) and Raman spectra of 2,3-
Difluorobenzonitrile has been published, indicating a comprehensive vibrational analysis is

available.

Table 2: Key Infrared Absorption Bands for 2,3-Difluorobenzonitrile
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Functional Group
Expected Wavenumber
(cm⁻¹)

Description

C≡N (Nitrile) 2240 - 2220 Strong, sharp absorption

C-F (Aryl Fluoride) 1300 - 1100 Strong absorption

C=C (Aromatic) 1600 - 1450
Multiple medium to strong

bands

C-H (Aromatic) 3100 - 3000 Medium to weak stretching

C-H (Aromatic) 900 - 675 Strong out-of-plane bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 2,3-Difluorobenzonitrile is

expected to show a prominent molecular ion peak.

Table 3: Expected Mass Spectrometry Data for 2,3-Difluorobenzonitrile

m/z Interpretation Relative Abundance

139 Molecular Ion [M]⁺ High

112 [M - HCN]⁺ Moderate

92 [M - HCN - HF]⁺ Moderate

Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the

spectroscopic data presented above.

NMR Spectroscopy
A general protocol for obtaining NMR spectra of a small molecule like 2,3-Difluorobenzonitrile
is as follows:
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Sample Preparation:

Weigh approximately 5-20 mg of 2,3-Difluorobenzonitrile.

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

in a clean, dry vial. The choice of solvent depends on the solubility of the compound and

the desired spectral window.

Transfer the solution into a standard 5 mm NMR tube. The final sample volume should be

approximately 0.6-0.7 mL.

If quantitative analysis is required, a known amount of an internal standard may be added.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical

peaks.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the

spectrum to singlets for each carbon (unless C-F coupling is observed). A larger number of

scans and a longer relaxation delay are typically required compared to ¹H NMR.

¹⁹F NMR: Acquire the spectrum using a fluorine-observe pulse sequence.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.
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Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks to determine the relative ratios of the different nuclei.

Infrared (IR) Spectroscopy
For a liquid sample like 2,3-Difluorobenzonitrile, the following protocol for Attenuated Total

Reflectance (ATR) FTIR spectroscopy is common:

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background

spectrum of the clean, empty crystal.

Place a small drop of 2,3-Difluorobenzonitrile directly onto the ATR crystal.

Data Acquisition:

Lower the instrument's pressure arm to ensure good contact between the sample and the

crystal.

Acquire the IR spectrum. The instrument will automatically subtract the background

spectrum from the sample spectrum.

Data Processing:

The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber

(in cm⁻¹).

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
A typical protocol for obtaining an Electron Ionization (EI) mass spectrum is as follows:

Sample Introduction:
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Introduce a small amount of 2,3-Difluorobenzonitrile into the mass spectrometer. For a

liquid, this can be done via direct infusion using a syringe pump or through a gas

chromatograph (GC-MS).

Ionization:

In the ion source, the sample is bombarded with a high-energy electron beam (typically 70

eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), and to

fragment into smaller, charged ions.

Mass Analysis:

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

A detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative intensity versus m/z.

The peak with the highest m/z value often corresponds to the molecular ion, and the

fragmentation pattern provides structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,3-Difluorobenzonitrile.
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Caption: General workflow for the spectroscopic analysis of 2,3-Difluorobenzonitrile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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